molecular formula C52H59Cl2N13O6S B1199200 Pancoxin plus CAS No. 59988-99-7

Pancoxin plus

Cat. No.: B1199200
CAS No.: 59988-99-7
M. Wt: 1065.1 g/mol
InChI Key: IVQOXVNMZGHYTN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Pancoxin plus is a veterinary medication historically used to control coccidiosis in poultry. Coccidiosis is a parasitic disease caused by a single-celled organism called Eimeria, which infects the intestinal tract of birds, leading to diarrhea, weight loss, and even death. This compound is a combination of three drugs: Amprolium, Ethopabate, and Sulfanitran.

Scientific Research Applications

Pancoxin plus has several scientific research applications:

    Veterinary Medicine: Primarily used to control coccidiosis in poultry, improving the health and productivity of birds.

    Parasitology Research: Used in studies to understand the lifecycle and control of Eimeria species, contributing to the development of new anticoccidial drugs.

    Pharmacology: Research on the pharmacokinetics and pharmacodynamics of this compound helps in understanding its absorption, distribution, metabolism, and excretion in animals.

Preparation Methods

The preparation of Pancoxin plus involves the synthesis of its three active components:

    Amprolium: Synthesized through the reaction of 2-amino-5-chlorobenzophenone with ethyl acetoacetate, followed by cyclization and subsequent reactions to form the final product.

    Ethopabate: Prepared by reacting 4-chlorobenzoyl chloride with ethyl acetoacetate, followed by cyclization and further reactions.

    Sulfanitran: Synthesized by reacting 4-aminobenzenesulfonamide with quinoxaline derivatives.

Industrial production methods for this compound involve large-scale synthesis of these components, followed by their combination in specific ratios to form the final product.

Chemical Reactions Analysis

Pancoxin plus undergoes various chemical reactions, including:

    Oxidation: The components can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Reduction: Reduction reactions can occur, especially with reducing agents like hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings in the components can undergo substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen, and halogenating agents like chlorine. Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of Pancoxin plus involves the interference with the lifecycle of Eimeria parasites:

    Amprolium: Inhibits thiamine uptake by the parasite, disrupting its energy metabolism.

    Ethopabate: Interferes with folic acid metabolism, affecting DNA synthesis in the parasite.

    Sulfanitran: Belongs to the sulfonamide class of antibiotics, which inhibit dihydropteroate synthase, an enzyme involved in folic acid synthesis.

These actions collectively disrupt the growth and reproduction of Eimeria parasites, reducing their population in the host animal.

Comparison with Similar Compounds

Pancoxin plus is unique due to its combination of three active components, each targeting different aspects of the parasite’s lifecycle. Similar compounds include:

    Nicarbazin: Another anticoccidial drug that interferes with the energy metabolism of Eimeria.

    Meticlorpindol: A coccidiostat that inhibits the development of Eimeria species.

    Monensin: An ionophore antibiotic that disrupts ion transport in the parasite.

Compared to these compounds, this compound offers a broader spectrum of activity due to its multi-component formulation, making it effective against various stages of the parasite’s lifecycle.

Properties

IUPAC Name

4-amino-N-quinoxalin-2-ylbenzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine;methyl 4-acetamido-2-ethoxybenzoate;5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S.C14H19N4.C12H13ClN4.C12H15NO4.ClH/c15-10-5-7-11(8-6-10)21(19,20)18-14-9-16-12-3-1-2-4-13(12)17-14;1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-4-17-11-7-9(13-8(2)14)5-6-10(11)12(15)16-3;/h1-9H,15H2,(H,17,18);4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);3-6H,2H2,1H3,(H4,14,15,16,17);5-7H,4H2,1-3H3,(H,13,14);1H/q;+1;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQOXVNMZGHYTN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.CCOC1=C(C=CC(=C1)NC(=O)C)C(=O)OC.C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H59Cl2N13O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59988-99-7
Record name Pancoxin plus
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059988997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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